
Tyrosinate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosinate(2-) is an alpha-amino-acid anion. It is a conjugate base of a tyrosinate(1-).
Applications De Recherche Scientifique
Heavy Metal Ion Removal
Tyrosinate(2-) has been used in the development of a novel tyrosine-containing inorganic–organic hybrid bioadsorbent. This adsorbent effectively removes heavy metal ions from aqueous solutions. The maximum capacity for adsorbed metal ions like Pb2+, Ni2+, Cu2+, and Zn2+ was found to be high, demonstrating the potential of tyrosinate(2-) in environmental applications (Kayan et al., 2014).
Melanogenesis
L-tyrosinate, a form of tyrosinate(2-), has shown to affect the oxidation of catecholic substances into melanin-like pigments. This includes both inhibiting and promoting oxidation processes. The study of L-tyrosinate in melanogenesis has implications for understanding skin pigmentation and related disorders (Vercruysse & Richardson, 2018).
Protein Modification
Tyrosine nitration, closely related to tyrosinate(2-), is a post-translational protein modification. It has been explored as a biomarker in various human diseases. This research provides insights into the role of tyrosine modifications in disease progression and immune responses (Ischiropoulos, 2009).
Nanoparticle Synthesis
Tyrosinate(2-) has been utilized in the synthesis of aqueous Au core-Ag shell nanoparticles. Its properties facilitate the reduction of Ag+ ions, leading to the formation of stable nanoparticles. This application highlights the potential of tyrosinate(2-) in nanotechnology (Selvakannan et al., 2004).
Wastewater Treatment
The role of tyrosinate(2-) in the degradation of tyrosol, a phenolic component in olive oil mill wastewaters, has been explored. This study demonstrates the efficacy of tyrosinate(2-) in environmental applications, particularly in the treatment of wastewater containing phenolic compounds (Ammar et al., 2015).
High-Pressure Protein Studies
Tyrosinate(2-) fluorescence has been used to study the pressure unfolding of proteins, such as chicken ovomucoid. This research offers valuable insights into protein behavior under extreme conditions, contributing to our understanding of protein folding and stability (Maeno et al., 2013).
Biotechnological Applications
Tyrosinate(2-) is recognized for its potential in biotechnological applications. This includes the production of L-DOPA, a valuable pharmaceutical compound, and other uses such as detecting or removing phenolic compounds in wastewater. This highlights the versatility and economic potential of tyrosinate(2-) in biotechnology (Faria et al., 2007).
Propriétés
Formule moléculaire |
C9H9NO3-2 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
2-amino-3-(4-oxidophenyl)propanoate |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2 |
Clé InChI |
OUYCCCASQSFEME-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



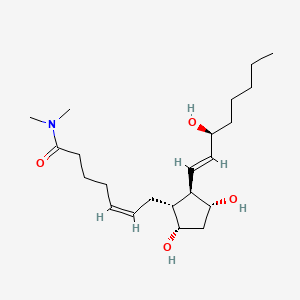
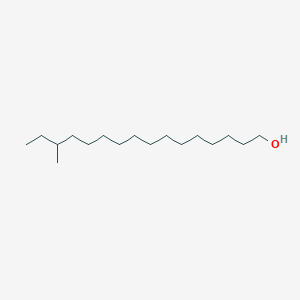

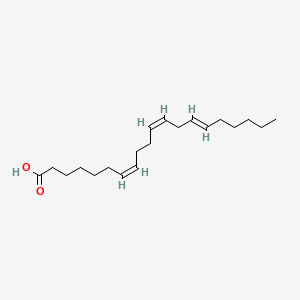
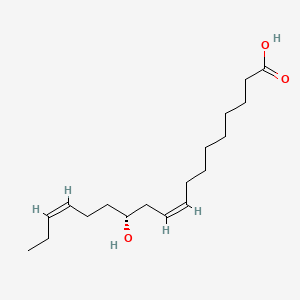
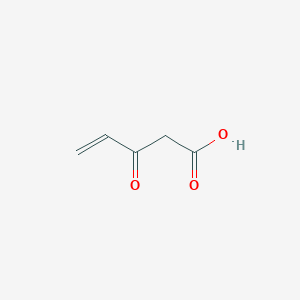


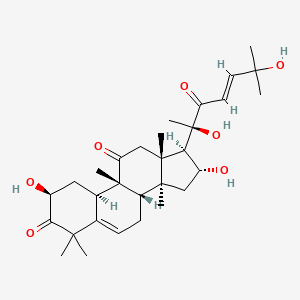

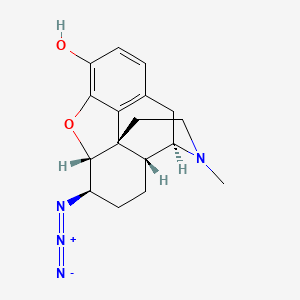
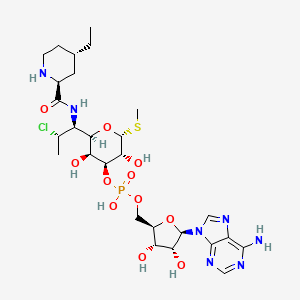

![1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea](/img/structure/B1238694.png)